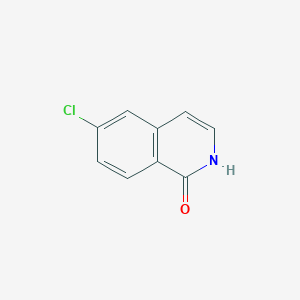

6-chloroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLGVJHAZWURPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617932 | |

| Record name | 6-Chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131002-09-0 | |

| Record name | 6-Chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 6-chloroisoquinolin-1(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 6-position and a lactam functionality at the 1-position makes this compound a valuable intermediate for the synthesis of a diverse range of novel chemical entities.

This document outlines a robust two-step synthesis commencing with the construction of the 6-chloroisoquinoline core via the Pomeranz-Fritsch reaction, followed by its conversion to the target this compound through a Reissert compound intermediate.

Quantitative Data Summary

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes the key physical properties of the starting materials and the final product. Experimental determination of yields and spectroscopic data is recommended for process validation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Solid |

| 2,2-Diethoxyethylamine | C₆H₁₅NO₂ | 133.19 | Liquid |

| 6-Chloroisoquinoline | C₉H₆ClN | 163.61 | Solid |

| 2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile | C₁₇H₁₁ClN₂O | 306.74 | Solid |

| This compound | C₉H₆ClNO | 179.60 | Solid |

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-stage process. The first stage involves the construction of the 6-chloroisoquinoline ring system using the Pomeranz-Fritsch reaction. The second stage entails the conversion of 6-chloroisoquinoline to the target lactam via a Reissert reaction, followed by hydrolysis.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of analogous compounds and provide a reliable framework for the preparation of this compound.

Stage 1: Synthesis of 6-Chloroisoquinoline via Pomeranz-Fritsch Reaction

This stage involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 4-chlorobenzaldehyde and 2,2-diethoxyethylamine.

Step 1a: Formation of the Benzalaminoacetal (Schiff Base)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 mol, 140.57 g) and 2,2-diethoxyethylamine (1.1 mol, 146.51 g, 163.5 mL) in toluene (500 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 mol, 3.8 g).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 1b: Cyclization to 6-Chloroisoquinoline

-

Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place ice-cold concentrated sulfuric acid (approx. 500 mL).

-

Addition: Slowly add the crude benzalaminoacetal dropwise to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of >10 is achieved, ensuring the temperature remains below 20 °C.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-chloroisoquinoline.

Stage 2: Synthesis of this compound via Reissert Reaction

This stage involves the formation of a Reissert compound from 6-chloroisoquinoline, followed by its hydrolysis to the target lactam.

Step 2a: Formation of 2-Benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile

-

Reaction Setup: In a two-phase system, vigorously stir a solution of 6-chloroisoquinoline (1.0 mol, 163.61 g) in dichloromethane (500 mL) and a solution of potassium cyanide (1.5 mol, 97.65 g) in water (250 mL).

-

Addition: Add benzoyl chloride (1.1 mol, 155.13 g, 128.2 mL) dropwise to the stirred mixture over 1 hour. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction: Continue stirring for an additional 2-3 hours after the addition is complete.

-

Work-up: Separate the organic layer and wash it successively with water, 5% HCl, water, 5% NaOH, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Reissert compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Step 2b: Hydrolysis to this compound

The hydrolysis of the Reissert compound can be achieved under either acidic or basic conditions.

Acidic Hydrolysis Protocol:

-

Reaction Setup: Suspend the purified 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile (1.0 mol, 306.74 g) in a mixture of concentrated hydrochloric acid (e.g., 37%, 500 mL) and glacial acetic acid (250 mL).

-

Reaction: Heat the mixture to reflux for several hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the solution with a concentrated sodium hydroxide or sodium carbonate solution to a pH of 7-8.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Basic Hydrolysis Protocol:

-

Reaction Setup: Dissolve the Reissert compound (1.0 mol, 306.74 g) in a suitable solvent such as ethanol or tetrahydrofuran.

-

Reaction: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v), and heat the mixture to reflux for several hours.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Isolation and Purification: Follow the same isolation and purification procedures as described for the acidic hydrolysis.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

This comprehensive guide provides a strong foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements, while adhering to all necessary safety precautions.

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 6-position and a ketone group at the 1-position of the isoquinoline ring system can significantly influence the molecule's physicochemical properties and its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and a discussion of its potential biological relevance based on related structures.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | BOC Sciences[] |

| Molecular Weight | 179.60304 g/mol | BOC Sciences[] |

| CAS Number | 131002-09-0 | --- |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| pKa | Data not available | --- |

| LogP (Predicted) | 1.8 - 2.2 (estimated) | Based on related structures |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following are detailed, generalized protocols for determining key physicochemical properties, which can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Shake-flask or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized acidic and basic titrants (e.g., HCl and NaOH)

-

Co-solvent (if the compound has low aqueous solubility, e.g., methanol or DMSO)

-

Potentiometer with a pH electrode

-

Stirrer

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For poorly soluble compounds, specialized software may be used to analyze the titration curve and calculate the pKa.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the isoquinoline scaffold is a well-known pharmacophore present in many biologically active molecules. Derivatives of isoquinoline have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[2] A common mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways.[3]

For instance, tetrahydroisoquinoline-based compounds have been shown to induce apoptosis (programmed cell death) in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound could exert cytotoxic effects on cancer cells through a similar mechanism.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and a hypothetical signaling pathway that could be modulated by this compound.

Caption: Workflow for determining the in vitro anticancer activity (IC50) of this compound.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This compound is a molecule of interest for which a comprehensive experimental physicochemical profile is yet to be established. The provided protocols offer a framework for the systematic characterization of this compound. Based on the known biological activities of the broader isoquinoline class, this compound warrants further investigation, particularly for its potential as a modulator of key signaling pathways implicated in diseases such as cancer. Further research is essential to elucidate its precise physicochemical properties and to explore its therapeutic potential.

References

An In-depth Technical Guide to 6-chloroisoquinolin-1(2H)-one

CAS Number: 131002-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to project its chemical properties, plausible synthetic routes, and potential biological activities. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, suggesting the potential of this compound as a valuable intermediate for the development of novel therapeutic agents.

Introduction

The isoquinoline core is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a chlorine atom at the 6-position and a carbonyl group at the 1-position of the isoquinoline ring, as in this compound, is anticipated to modulate its physicochemical properties and biological profile. This document aims to serve as a foundational resource for researchers, providing predicted data, detailed hypothetical experimental protocols, and potential research directions for this compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₆ClNO | Derived from its chemical structure. |

| Molecular Weight | 179.60 g/mol | Calculated based on the molecular formula.[2] |

| Appearance | White to off-white solid | Typical for similar heterocyclic compounds. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the general solubility of heterocyclic compounds. |

| pKa | Not available | The lactam proton is weakly acidic. |

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following data is predicted based on the known spectral characteristics of related isoquinolinone and chloro-substituted aromatic compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons in the δ 7.0-8.5 ppm range with characteristic splitting patterns. A broad singlet for the N-H proton of the lactam, typically downfield. |

| ¹³C NMR | Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbon signals in the δ 120-150 ppm range. |

| Mass Spectrometry | A molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| IR Spectroscopy | A strong C=O stretching vibration for the lactam carbonyl group around 1650-1680 cm⁻¹. N-H stretching vibration in the 3200-3400 cm⁻¹ region. |

Proposed Synthetic Pathways

General Synthetic Strategy

A logical approach to the synthesis of this compound involves the construction of a suitably substituted benzene derivative followed by cyclization to form the isoquinolinone ring.

References

The Biological Potential of 6-Chloroisoquinolin-1(2H)-one: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 6-chloroisoquinolin-1(2H)-one. This guide, therefore, extrapolates potential biological activities, experimental protocols, and signaling pathways based on studies of structurally related compounds, including 6-chloroisoquinoline-1-carbaldehyde and other substituted isoquinoline and quinoline derivatives. The information presented herein is intended to serve as a foundational resource to guide future research into the therapeutic potential of this compound.

Introduction

The isoquinoline scaffold is a key pharmacophore in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Halogenation, particularly chlorination, is a common strategy to modulate the physicochemical and pharmacological properties of such compounds, often enhancing their potency, selectivity, and metabolic stability.[1] This technical guide explores the hypothetical biological activity of this compound, drawing insights from related molecules to provide a framework for its investigation as a potential therapeutic agent.

Hypothesized Biological Activities

Based on the activities of analogous compounds, this compound is postulated to exhibit potential in the following therapeutic areas:

-

Anticancer Activity: Derivatives of the closely related 6-chloroisoquinoline-1-carbaldehyde have shown promise as antineoplastic agents.[2] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key cellular signaling pathways.[3] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

-

Kinase Inhibition: The isoquinoline core is a well-established framework for the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[1][4] The chloro-substitution may enhance the binding affinity of the compound to the ATP-binding pocket of various kinases.

-

Anti-inflammatory Activity: Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways.[2] A potential mechanism could be the inhibition of nitric oxide (NO) production in macrophages, a key mediator in inflammation.[2]

-

Antimicrobial Activity: Schiff bases derived from related chloro-quinoline carbaldehydes have demonstrated moderate activity against bacteria and fungi, suggesting that derivatives of this compound could be explored for antimicrobial properties.[2]

Quantitative Data on Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes IC50 values for related isoquinoline and quinoline derivatives to provide a reference for potential potency.

| Compound Class | Target | Cell Line/Enzyme | IC50 Value | Reference |

| Methoxy-substituted biisoquinolines | Anticancer | Triple-negative breast cancers | Not specified | [4] |

| Pyrazolo[3,4-g]isoquinolines | Haspin kinase | Enzyme Assay | Nanomolar range | [4] |

| Benzoisoquinolinones | Chk1 kinase | Enzyme Assay | Not specified | [4] |

| Quinoline-based dihydrazones | Anticancer | Various cancer cell lines | 7.01 to 34.32 μM | [4] |

| 6-chloro-quinazolin derivatives | Anticancer | MGC-803, Bcap-37, PC3 | Not specified (induce apoptosis at 10 μM) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.[1][2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

-

Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the rich pharmacology of the isoquinoline scaffold suggests that this compound represents a promising starting point for drug discovery efforts. The chlorine substitution at the 6-position is anticipated to favorably influence its biological profile. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a strategic framework for the systematic evaluation of this compound and its derivatives as potential novel therapeutics in oncology, inflammation, and infectious diseases. Further investigation is warranted to unlock the full therapeutic potential of this and related compounds.

References

spectroscopic analysis of 6-chloroisoquinolin-1(2H)-one (NMR, IR, Mass Spec)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-chloroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes predicted spectroscopic data and complements it with experimental data from structurally analogous compounds. This approach offers a valuable resource for the identification and characterization of this and related molecules.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern.

Predicted Mass Spectrometry Data

The predicted mass spectral data for this compound (C₉H₆ClNO) would exhibit a monoisotopic mass of approximately 179.0138 m/z. A key feature to expect in the mass spectrum is the isotopic pattern characteristic of a molecule containing one chlorine atom, with M+ and M+2 peaks in an approximate 3:1 ratio.[1]

| Adduct | Predicted m/z |

| [M]⁺ | 179.0138 |

| [M+H]⁺ | 180.0211 |

| [M+Na]⁺ | 202.0030 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300-3100 | Stretching (lactam) |

| Aromatic C-H | 3100-3000 | Stretching[2] |

| C=O | 1680-1640 | Stretching (lactam) |

| Aromatic C=C | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

The spectrum of the related compound, isoquinoline, shows characteristic peaks in the aromatic C-H stretching region and the fingerprint region, which can be used as a reference.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | d | ~7.5 |

| H-4 | ~7.2 | d | ~7.5 |

| H-5 | ~7.6 | d | ~8.5 |

| H-7 | ~7.4 | dd | ~8.5, ~2.0 |

| H-8 | ~8.2 | d | ~2.0 |

| NH | broad s | - |

Note: Predicted values are based on the analysis of similar structures and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~162 |

| C-3 | ~105 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~132 |

| C-7 | ~126 |

| C-8 | ~130 |

| C-8a | ~138 |

Note: Predicted values are based on the analysis of similar structures and may vary based on the solvent and experimental conditions.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR beam is passed through the crystal, where it interacts with the sample at the surface.

-

Spectrum Generation: The detector measures the absorption of IR radiation at different wavenumbers to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

-

Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility of 6-Chloroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2][3] 6-Chloroisoquinolin-1(2H)-one, a heterocyclic compound, is of interest in medicinal chemistry. Understanding its solubility in different solvent systems is fundamental for formulation development, preclinical studies, and ensuring consistent biological performance. This technical guide outlines the methodologies for determining the solubility of this compound and provides a structured approach to data collection and representation.

Data Presentation

While specific experimental values for this compound are not currently published, it is crucial to record solubility data in a structured and comparable manner. The following table provides a template for researchers to document their findings. It is recommended to determine solubility at controlled temperatures, such as ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[4]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Water | 25 | Shake-Flask | |||

| e.g., Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | Shake-Flask | |||

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| e.g., 0.1N HCl | 37 | Shake-Flask |

Experimental Protocols

The determination of solubility can be approached through two primary methods: thermodynamic solubility and kinetic solubility.[4][5] The choice of method often depends on the stage of drug development.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Shaker or agitator (e.g., orbital shaker, magnetic stirrer)

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally.[6]

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[1][3]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the unknown sample.

-

Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[3][5] This high-throughput method is often used in early drug discovery for rapid screening of compounds.[5]

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is determined, often by nephelometry or UV absorption.[3]

Apparatus and Reagents:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Multi-well plates (e.g., 96-well plates)

-

Automated liquid handling system (optional)

-

Plate reader with nephelometry or UV-Vis capabilities

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a multi-well plate, serially dilute the stock solution with the aqueous buffer to create a range of concentrations.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (nephelometry) or the absorbance at a specific wavelength for each well.

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed, indicating precipitation.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship for Solubility Assay Selection

The choice between kinetic and thermodynamic solubility assays is often dictated by the stage of the drug development process. This diagram outlines the logical considerations for selecting the appropriate assay.

Caption: Decision Tree for Solubility Assay Selection.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-chloroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 6-chloroisoquinolin-1(2H)-one (CAS No: 131002-09-0). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from chemical databases and provides inferred properties based on structurally related analogues, namely isoquinolin-1(2H)-one and 6-chloro-3,4-dihydroisoquinolin-1(2H)-one. This document covers the core structural details, predicted physicochemical properties, a plausible synthetic protocol, and a discussion on potential biological activities to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring an isoquinoline core. The structure is characterized by a chlorine atom substituted at the 6-position and a ketone group at the 1-position, with the nitrogen at position 2 being part of a lactam ring.

| Identifier | Value |

| IUPAC Name | 6-chloro-2H-isoquinolin-1-one |

| CAS Number | 131002-09-0 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)C(=O)N1 |

| InChI | InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) |

| InChIKey | YWUCOQGBXQHOJM-UHFFFAOYSA-N |

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | isoquinolin-1(2H)-one (Experimental/Calculated)[1][2] | 6-chloro-3,4-dihydroisoquinolin-1(2H)-one (Computed)[3] |

| Melting Point | Data not available | 208-211 °C | Data not available |

| Boiling Point | Data not available | 337.9 °C (predicted) | 441.2 °C at 760 mmHg (predicted) |

| Water Solubility | Low (inferred) | log10WS: -2.59 (calculated) | Data not available |

| LogP (Octanol/Water Partition Coefficient) | Higher than 1.94 (inferred) | 1.94 (calculated) | 1.9 (calculated) |

| pKa | Weakly acidic (lactam proton) (inferred) | Data not available | Data not available |

The introduction of a chlorine atom is expected to increase the lipophilicity and boiling point compared to the unsubstituted isoquinolin-1(2H)-one.

Spectroscopic Data (Predicted)

Experimentally recorded spectra for this compound are not widely available. The following are predicted spectroscopic characteristics based on the analysis of its structural analogues.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals in the aromatic region for the protons on the benzene ring and the vinyl proton of the pyridinone ring, as well as a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the lactam carbonyl group.

13C NMR Spectroscopy

The 13C NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the lactam carbonyl, and C-Cl stretching.

| Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch (lactam) | 3200-3000 |

| C=O Stretch (lactam) | 1680-1640 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M+) at m/z 179 and a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted isoquinolin-1(2H)-ones. One common approach is the cyclization of a substituted 2-vinylbenzamide.

Proposed Synthetic Protocol: Heck Cyclization

This protocol is a generalized procedure based on known methodologies for the synthesis of similar compounds.

Step 1: Synthesis of 2-amino-5-chlorostyrene This intermediate can be prepared from 4-chloro-2-nitrotoluene through a series of standard organic transformations.

Step 2: Acylation of 2-amino-5-chlorostyrene The amino group of 2-amino-5-chlorostyrene is acylated, for instance with acryloyl chloride, to yield the corresponding N-(2-amino-5-chlorophenyl)acrylamide.

Step 3: Intramolecular Heck Cyclization The resulting N-(2-amino-5-chlorophenyl)acrylamide undergoes a palladium-catalyzed intramolecular Heck cyclization to form the this compound ring system.

Experimental Details (Illustrative):

-

Reaction Setup: To a solution of N-(2-amino-5-chlorophenyl)acrylamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity

While there is no specific information in the scientific literature detailing the biological activity of this compound, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Derivatives of isoquinoline have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chlorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity. Further research is required to explore the therapeutic potential of this molecule.

Visualization of Structural Relationships

Caption: Relationship between the target compound and its structural analogues.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential applications in medicinal chemistry. This technical guide has summarized the available structural information and provided inferred physicochemical and spectroscopic properties based on closely related analogues. A plausible synthetic route has been proposed to facilitate its preparation for further investigation. The lack of extensive experimental data highlights the need for further research to fully characterize this molecule and explore its potential biological activities.

References

Preliminary Bioactivity Screening of 6-Chloroisoquinolin-1(2H)-one: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific bioactivity data for 6-chloroisoquinolin-1(2H)-one. This guide, therefore, provides a framework for its preliminary biological screening based on the known activities of the broader isoquinoline and quinoline scaffolds, which are recognized for their diverse pharmacological properties.

Introduction

The isoquinoline core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of a chlorine atom and a lactam function in this compound suggests the potential for unique pharmacological effects, making it a candidate for bioactivity screening. This document outlines a proposed workflow and experimental protocols for the initial biological evaluation of this compound.

Potential Bioactivities of the Isoquinoline Scaffold

Derivatives of the parent isoquinoline ring system have shown a variety of biological activities. A preliminary screening of this compound could logically begin by exploring these established areas.

| Biological Activity | Examples in Related Compounds |

| Anticancer | Quinoline and quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] Some act by inducing apoptosis.[3] |

| Antimicrobial | Quinoline derivatives have been evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] |

| Antiviral | Isoquinoline alkaloids have been investigated for their potential to inhibit viral replication.[6] |

| Enzyme Inhibition | Certain quinoxalinone derivatives, which share structural similarities, have been identified as inhibitors of reverse transcriptase, suggesting potential anti-HIV activity.[7] |

| Receptor Modulation | A synthesized dihydroisoquinoline derivative was found to modulate muscarinic acetylcholine and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility.[8] |

Proposed Preliminary Screening Workflow

A tiered approach is recommended for the initial bioactivity screening of a novel compound like this compound. The following workflow outlines a logical progression from broad cytotoxicity assessment to more specific assays based on initial findings.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the viability of a cancer cell line.

1. Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Potential Signaling Pathway Involvement

Given that many quinoline and isoquinoline derivatives with anticancer activity function as kinase inhibitors, a hypothetical signaling pathway that could be investigated if initial cytotoxicity is observed is presented below.

Conclusion

While direct biological data for this compound is not currently available, its structural relationship to pharmacologically active isoquinoline and quinoline compounds provides a strong rationale for its investigation. The proposed screening workflow, beginning with general cytotoxicity assays and progressing to more specific mechanistic studies, offers a systematic approach to elucidating the potential therapeutic value of this novel compound. The provided experimental protocol for the MTT assay serves as a foundational method for the initial assessment of its antiproliferative effects. Further studies would be necessary to explore other potential bioactivities and to determine its precise mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 6-Chloroisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-chloroisoquinolin-1(2H)-one derivatives as anticancer agents. The isoquinoline scaffold is a key pharmacophore in numerous biologically active compounds, and the introduction of a chlorine atom at the 6-position can significantly influence the molecule's electronic properties and biological activity, making it a promising area for anticancer drug discovery.

Data Presentation: Cytotoxicity of Isoquinolinone and Related Derivatives

The following tables summarize the in vitro anticancer activity of various isoquinolin-1(2H)-one and related quinoline/quinazoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' cytotoxic potential.

Table 1: Anticancer Activity of 3-Amino-Substituted Isoquinolin-1(2H)-one Derivatives

| Compound | Substituent at C-3 | Cancer Cell Line | Activity Metric | Value | Reference |

| 1 | 1,3-Thiazol-2-ylamino | MDA-MB-468 (Breast) | GP (%) | 10.72 | [1] |

| 1 | 1,3-Thiazol-2-ylamino | MCF7 (Breast) | GP (%) | 26.62 | [1] |

| 1 | 1,3-Thiazol-2-ylamino | UO-31 (Renal) | GP (%) | 22.78 | [1] |

| 1 | 1,3-Thiazol-2-ylamino | SK-MEL-5 (Melanoma) | GP (%) | 22.08 | [1] |

| 2 | Dimethylpyrazolyl | A498 (Renal) | GP (%) | -3.00 (Lethal) | [1] |

| 2 | Dimethylpyrazolyl | SK-MEL-5 (Melanoma) | GP (%) | 25.26 | [1] |

| 3 | Trimethylpyrazolyl | SK-MEL-5 (Melanoma) | GP (%) | -12.06 (Lethal) | [1] |

| 3 | Trimethylpyrazolyl | A498 (Renal) | GP (%) | 25.60 | [1] |

*GP (Growth Percentage) values are from the NCI-60 screen at a single 10µM concentration. A value below 100 indicates growth inhibition.[1]

Table 2: Cytotoxicity of Chloro-Substituted Quinoline and Quinazolinone Derivatives

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | 7-Chloro-quinoline derivative | Lovo (Colon) | 28.82 (µg/ml) | [2] |

| 4 | 7-Chloro-quinoline derivative | MDA-MB231 (Breast) | 26.54 (µg/ml) | [2] |

| 5 | 7-Chloro-quinazolinone derivative | HCT-116 (Colon) | 8.00 | [3] |

| 6 | 7-Chloro-quinazolinone derivative | HepG-2 (Liver) | 17.78 | [3] |

| 7 | 7-Chloro-quinazolinone derivative | MCF-7 (Breast) | - | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound precursors and derivatives, along with protocols for key anticancer assays, are provided below.

Synthesis Protocols

Protocol 1: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Precursor)

This protocol describes a plausible two-step synthesis of the key precursor, 6-chloroisoquinoline-1-carbaldehyde, which can be further modified to generate a library of this compound derivatives.

Step 1: Synthesis of 6-Chloroisoquinoline

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.

-

Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.

-

Allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.

-

Cool the reaction mixture in an ice bath and pour it onto crushed ice.

-

Basify the solution with concentrated sodium hydroxide to pH >10, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloroisoquinoline.

Step 2: Vilsmeier-Haack Formylation to 6-Chloroisoquinoline-1-carbaldehyde

-

Vilsmeier Reagent Preparation: In a flask, cool dimethylformamide (DMF) to 0°C.

-

Add phosphorus oxychloride (3.0 mol) dropwise with stirring, maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Formylation: Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture at 90°C for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 400 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield 6-chloroisoquinoline-1-carbaldehyde.

Protocol 2: General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted derivatives from a suitable precursor.

-

To a solution of a suitable starting material (e.g., a 6-chloro-isocoumarin or a related precursor) (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired primary amine (1.1 mmol).

-

The reaction may be heated under reflux or stirred at room temperature, depending on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Anticancer Study Protocols

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds by measuring the metabolic activity of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined duration.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways affected by this compound derivatives and the general experimental workflows.

Caption: General experimental workflow for synthesis and anticancer evaluation.

Caption: Potential intrinsic apoptosis pathway induced by derivatives.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

The Versatile Intermediate: 6-Chloroisoquinolin-1(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-chloroisoquinolin-1(2H)-one as a key intermediate in organic synthesis, with a particular focus on its application in the development of bioactive molecules. The unique structural features of this compound, namely the reactive lactam functionality and the presence of a chlorine atom on the benzene ring, make it a valuable building block for creating diverse molecular scaffolds.

Introduction

This compound is a heterocyclic compound belonging to the isoquinolinone class. The isoquinolinone core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a chlorine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, enhancing its utility as a versatile intermediate in medicinal chemistry and drug discovery. This document outlines its synthesis and potential applications in the construction of complex molecules, including potent enzyme inhibitors.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic pathway can be proposed based on established methods for the synthesis of the parent 6-chloroisoquinoline scaffold.[1] The synthesis can be envisioned in a two-step process starting from 4-chlorobenzaldehyde.

Step 1: Synthesis of 6-Chloroisoquinoline

The initial step involves the construction of the 6-chloroisoquinoline ring system via the Pomeranz-Fritsch reaction.[1] This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[1]

Step 2: Conversion to this compound

The subsequent conversion of 6-chloroisoquinoline to this compound can be achieved through methods such as oxidation or other functional group interconversions.

Below is a generalized workflow for the synthesis:

Figure 1: Proposed synthetic workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

The isoquinolinone scaffold is a key pharmacophore in the development of various therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Several isoquinolinone-based PARP inhibitors have been investigated, highlighting the potential of this compound as a precursor for novel anticancer agents.[2][3][4]

The general structure of these inhibitors often involves substitution at the N2 position of the isoquinolinone ring. Therefore, this compound can serve as a key building block for generating a library of potential PARP inhibitors through N-alkylation followed by further diversification at the 6-position via cross-coupling reactions.

Figure 2: Simplified signaling pathway of PARP inhibition leading to cancer cell death.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar compounds and are intended to serve as a starting point for researchers. Optimization may be required for specific substrates and scales.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the lactam nitrogen, a key step in the synthesis of many isoquinolinone-based bioactive molecules.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))

-

Deionized water

-

Brine

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the base (1.1-1.5 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data (Hypothetical):

| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | DMF | 6 | 85 |

| 2 | Methyl iodide | K₂CO₃ | MeCN | 12 | 78 |

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Alkylated this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position.[5][6][7]

Materials:

-

N-Alkylated this compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Deionized water

-

Brine

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the N-alkylated this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl substituted product.

Quantitative Data (Hypothetical):

| Entry | Boronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 75 |

| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 18 | 68 |

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program targeting PARP.

Figure 3: Logical workflow for the development of isoquinolinone-based PARP inhibitors.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic functionalization through N-alkylation and palladium-catalyzed cross-coupling reactions opens avenues for the creation of diverse compound libraries with potential therapeutic applications, particularly in the realm of oncology as PARP inhibitors. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this promising building block. Further investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: 6-Chloroisoquinolin-1(2H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6-chloroisoquinolin-1(2H)-one has emerged as a significant pharmacophore, particularly in the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP). PARP enzymes, especially PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a targeted and effective cancer therapy.[1]

These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound, with a focus on its role as a PARP inhibitor. This document includes a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Biological Activity and Data Presentation

While specific quantitative data for this compound as a PARP inhibitor is not extensively available in the public domain, the isoquinolin-1(2H)-one core is a well-established motif in potent PARP inhibitors. Structure-activity relationship (SAR) studies on related analogs demonstrate that substitutions on the isoquinoline ring significantly influence inhibitory activity. Halogenation, such as the chlorine at the 6-position, is a common strategy to modulate the physicochemical and pharmacological properties of drug candidates.[2]

To provide a framework for comparison, the following tables summarize the biological activity of closely related isoquinolin-1(2H)-one derivatives and other relevant PARP inhibitors.

Disclaimer: The following data is for illustrative purposes and is based on published results for structurally related compounds. It should be used as a reference for guiding experimental design and not as absolute values for this compound.

Table 1: In Vitro PARP1 and PARP2 Enzyme Inhibition

| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference Compound |

| Analog A | 5-Bromoisoquinolin-1(2H)-one | Potent (nanomolar range) | - | Olaparib (IC50 ~1-5 nM) |

| Analog B | 5-Iodoisoquinolin-1(2H)-one | Potent (nanomolar range) | - | Rucaparib (IC50 ~1-7 nM) |

| Analog C | Isoquinolinone-Naphthoquinone Hybrid (5c) | 2.4 | - | Talazoparib (IC50 <1 nM) |

| Analog D | Isoquinolinone-Naphthoquinone Hybrid (5d) | 4.8 | - | Niraparib (IC50 ~2-4 nM) |

Data for Analogs A and B are based on preliminary in vitro screens indicating high potency.[3] Data for Analogs C and D are from a study on fused hybrid molecules.[2]

Table 2: Cellular Activity of Related PARP Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) |

| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.0047 |

| Olaparib | CAPAN-1 | Pancreatic | BRCA2 mutant | 0.001 |

| Rucaparib | Capan-1 | Pancreatic | BRCA2 mutant | 0.005 |

| Niraparib | PEO1 | Ovarian | BRCA2 mutant | 0.0075 |

| Talazoparib | MX-1 | Breast | BRCA1/2 wild-type | 0.0005 |

This table presents representative IC50 values for well-established PARP inhibitors in cancer cell lines with and without BRCA mutations to provide a benchmark for evaluating novel compounds.

Signaling Pathway and Experimental Workflow